2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine
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Overview
Description
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with dichlorobenzyl, methoxy, and phenylsulfanyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using high-purity starting materials and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : A structurally related compound with potential biological activities .
- 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(phenylsulfanyl)pyrimidine : Another similar compound with different substituents that may exhibit distinct chemical and biological properties.
Uniqueness
Its dichlorobenzyl and phenylsulfanyl substituents contribute to its stability and reactivity, making it a valuable compound for various research purposes .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-phenylsulfanylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS2/c1-23-16-10-21-18(22-17(16)25-14-5-3-2-4-6-14)24-11-12-7-8-13(19)9-15(12)20/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJWXXKXQAAUDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC=CC=C2)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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